N'-[(1,3-Benzothiazol-2-yl)sulfanyl]-N,N-diethylthiourea
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Overview
Description
N’-[(1,3-Benzothiazol-2-yl)sulfanyl]-N,N-diethylthiourea is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1,3-Benzothiazol-2-yl)sulfanyl]-N,N-diethylthiourea typically involves the reaction of 2-mercaptobenzothiazole with N,N-diethylthiourea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(1,3-Benzothiazol-2-yl)sulfanyl]-N,N-diethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted benzothiazole derivatives. These products can have different biological and chemical properties compared to the parent compound.
Scientific Research Applications
N’-[(1,3-Benzothiazol-2-yl)sulfanyl]-N,N-diethylthiourea has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains. It is also being investigated for its potential use in cancer therapy due to its cytotoxic properties.
Industry: The compound is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(1,3-Benzothiazol-2-yl)sulfanyl]-N,N-diethylthiourea involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of ubiquitin ligase, which plays a crucial role in protein degradation . The compound may also induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- N-(1,3-Benzothiazol-2-yl)-2-[(5-nitro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
Uniqueness
N’-[(1,3-Benzothiazol-2-yl)sulfanyl]-N,N-diethylthiourea is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Compared to similar compounds, it has shown higher potency in certain biological assays and has a broader spectrum of activity . Its unique structure also allows for the formation of various derivatives with potentially enhanced properties.
Properties
CAS No. |
61670-48-2 |
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Molecular Formula |
C12H15N3S3 |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)-1,1-diethylthiourea |
InChI |
InChI=1S/C12H15N3S3/c1-3-15(4-2)11(16)14-18-12-13-9-7-5-6-8-10(9)17-12/h5-8H,3-4H2,1-2H3,(H,14,16) |
InChI Key |
BGMPJMAVWVGIRN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)NSC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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